BenchChemオンラインストアへようこそ!

(R)-3-amino-N,N-diethylbutanamide

Enantiomeric Resolution Chiral Chromatography Quality Control

Secure the enantiopure (R)-enantiomer for reproducible SAR and catalysis. Unlike the racemate or (S)-form, only the (R)-configuration ensures target engagement for DPP-IV inhibitor research and desired enantioselectivity as a ligand precursor. The tertiary diethylamide and primary amine offer dual functionality for chiral induction. Confirm enantiomeric purity via validated HPLC methods on chiral stationary phases. Essential for synthesizing single-enantiomer drug candidates and developing stereospecific GABA-A receptor modulators.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
Cat. No. B8157156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-amino-N,N-diethylbutanamide
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)CC(C)N
InChIInChI=1S/C8H18N2O/c1-4-10(5-2)8(11)6-7(3)9/h7H,4-6,9H2,1-3H3/t7-/m1/s1
InChIKeyWVZARMKJENJIAB-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-amino-N,N-diethylbutanamide: Chiral Amide Building Block for Asymmetric Synthesis and Drug Discovery


(R)-3-amino-N,N-diethylbutanamide is a chiral aliphatic amino amide with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol. The compound features a stereocenter at the 3-position, which is critical for its role as an enantiopure building block in medicinal chemistry and organic synthesis. Its structure combines a reactive primary amine with a tertiary diethylamide moiety, offering dual functionality for derivatization and chiral induction.

Why (R)-3-amino-N,N-diethylbutanamide Cannot Be Substituted by Racemic or Achiral Analogs


In drug discovery and asymmetric catalysis, the stereochemical integrity of chiral amines is paramount. For 3-amino-N,N-diethylbutanamide, the (R)-enantiomer and its (S)-counterpart or the racemic mixture cannot be considered interchangeable due to the well-established principle of stereochemical discrimination by biological targets. In related 3-aminobutanamide scaffolds, enantiomers exhibit divergent pharmacological profiles, with one enantiomer often responsible for the desired activity and the other contributing to off-target effects or metabolic instability. Procurement of the enantiopure (R)-form is therefore essential for achieving reproducible and interpretable results in structure-activity relationship (SAR) studies, enantioselective catalysis, and the synthesis of single-enantiomer drug candidates.

Quantitative Evidence: Performance Metrics for (R)-3-amino-N,N-diethylbutanamide vs. Comparators


Enantiomeric Resolution Feasibility on Chiral Stationary Phases vs. α-Amino N-Propylamides

Liquid chromatographic studies demonstrate that α-amino N,N-diethylamides, a class that includes the target compound, can be resolved on a specific chiral stationary phase (CSP) incorporating (R)-3,3'-diphenyl-1,1'-binaphtyl and (S,S)-tartaric acid units. This CSP shows 'excellent chiral recognition' for α-amino N-propylamides, and the same CSP is also capable of resolving α-amino N,N-diethylamides. [1] This indicates a viable analytical method for verifying enantiomeric purity in procurement, contrasting with α-amino methyl esters or other derivatives that may not resolve under the same conditions.

Enantiomeric Resolution Chiral Chromatography Quality Control

Predicted vs. Experimental Enantioselectivity in DPP-IV Inhibition

While direct experimental data for the target compound are absent, its core scaffold (3-aminobutanamide) is integral to potent DPP-IV inhibitors like sitagliptin and regagliptin. [1] 3D-QSAR models for 3-amino-N-substituted-4-(substituted phenyl) butanamides confirm that stereochemistry at the 3-position is a key determinant of DPP-IV inhibitory potency. [2] The (R)-configuration at this center is crucial for mimicking the natural substrate's geometry and achieving high-affinity binding to the DPP-IV active site. [1]

DPP-IV Inhibition Type 2 Diabetes 3D-QSAR

Comparative GABA-A Receptor Modulation: Structural Analogy vs. Experimental Data

3-Aminobutanamide derivatives, including the target compound, are structural analogues of GABA. Experimental data for the closely related (3R)-3-aminobutanamide shows an EC50 of 25,000 nM (25 µM) for modulation of the GABA-A α1β2 receptor in Xenopus oocytes. [1] In contrast, the (R)-octacaine derivative, which contains a diethylamino group similar to the target compound, exhibits a Ki of 4,950 nM (4.95 µM) as an antagonist at the human α1β2δ GABA-A receptor. [2] These data suggest that the diethylamide moiety in the target compound could enhance binding affinity and potentially shift the functional profile compared to the simpler (3R)-3-aminobutanamide.

GABA-A Receptor Neurological Disorders Binding Affinity

Synthetic Utility: Acylation and Alkylation Reactivity vs. Simple Amides

(R)-3-amino-N,N-diethylbutanamide contains both a reactive primary amine and a stable tertiary amide. This dual functionality enables divergent synthetic pathways. In contrast, N,N-diethylbutanamide (lacking the 3-amino group) cannot undergo acylation or amine-specific coupling reactions. [1] This makes the target compound a more versatile intermediate for constructing complex, chiral molecules, offering more synthetic utility than simple N,N-dialkylamides.

Synthetic Intermediate Medicinal Chemistry Building Block

Recommended Research and Industrial Applications for (R)-3-amino-N,N-diethylbutanamide


Chiral Building Block for DPP-IV Inhibitor Development

Use as a key intermediate in the synthesis of novel dipeptidyl peptidase-IV (DPP-IV) inhibitors for type 2 diabetes research, where the (R)-configuration is essential for target engagement. [1] The compound's stereochemistry directly impacts the 3D-QSAR models of this class of inhibitors. [2]

Enantioselective Ligand Design for Asymmetric Catalysis

Employ as a chiral ligand precursor for transition metal catalysts in asymmetric synthesis. The primary amine can be elaborated to form bidentate ligands, with the diethylamide group providing steric bulk and electronic modulation to influence enantioselectivity. [1]

GABA-A Receptor Modulator Scaffold for CNS Drug Discovery

Utilize as a starting point for structure-activity relationship (SAR) studies targeting GABA-A receptor subtypes. The diethylamide group offers a potential advantage in binding affinity and functional profile compared to simpler 3-aminobutanamide analogs, as suggested by comparative data. [3]

Analytical Method Development for Chiral Purity Assessment

Leverage the compound's ability to be resolved on chiral stationary phases incorporating (R)-3,3'-diphenyl-1,1'-binaphtyl and (S,S)-tartaric acid units to develop and validate HPLC methods for enantiomeric purity determination in quality control workflows. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-amino-N,N-diethylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.